

Thermodynamic Profile of 2-Decyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Decyne

Cat. No.: B165317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for **2-decyne**. The information is compiled from established sources and supplemented with calculated values to offer a complete profile for use in research and development, particularly in the fields of chemical synthesis and drug development.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of **2-decyne**. Experimental values are cited from the National Institute of Standards and Technology (NIST) database, with calculated values derived from established thermodynamic principles.

Table 1: Gas Phase Thermochemistry of **2-Decyne**

Property	Symbol	Value	Units	Method	Reference
Standard Enthalpy of Formation (298.15 K)	$\Delta_f H^\circ_{\text{gas}}$	23.6 ± 3.4	kJ/mol	Experimental (Catalytic Hydrogenation)	Rogers, Dagdagan, et al., 1979[1]
Standard Molar Entropy (298.15 K)	S°_{gas}	453.38	J/mol·K	Calculated	This work
Ionization Energy	IE	9.30 ± 0.02	eV	Experimental (Photoionization)	Rang and Martinson, 1978

Table 2: Liquid Phase Thermochemistry of **2-Decyne**

Property	Symbol	Value	Units	Method	Reference
Enthalpy of Hydrogenation to n-Decane	$\Delta_r H^\circ$	-273.1 ± 2.1	kJ/mol	Experimental (Calorimetry)	Rogers, Dagdagan, et al., 1979[1]

Table 3: Phase Change Data for **2-Decyne**

Property	Value	Units	Pressure (bar)	Reference
Boiling Point	357	K	0.031	Farchan Laboratories, 1990[1]

Experimental Protocols

The experimental values for the enthalpy of formation of **2-decyne** were determined through catalytic hydrogenation, a well-established calorimetric method.

Determination of Enthalpy of Hydrogenation by Calorimetry

The heat of hydrogenation of **2-decyne** to n-decane was measured using a reaction calorimeter. A general procedure for such a measurement is as follows:

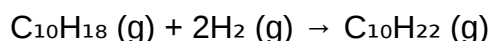
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.
- **Sample Preparation:** A precise mass of **2-decyne** is dissolved in an inert solvent, typically a hydrocarbon like hexane, and placed in the calorimeter.
- **Catalyst Introduction:** A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is introduced into the reaction vessel.
- **Hydrogenation Reaction:** A known, excess amount of hydrogen gas is introduced into the calorimeter, initiating the exothermic hydrogenation reaction.
- **Temperature Measurement:** The temperature change of the system is carefully monitored until the reaction is complete and thermal equilibrium is reached.
- **Enthalpy Calculation:** The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the reactant.

The standard enthalpy of formation of **2-decyne** is then calculated using Hess's Law, utilizing the experimentally determined enthalpy of hydrogenation and the known standard enthalpies of formation of the product (n-decane) and hydrogen.

Calculated Thermodynamic Properties

Standard Molar Entropy of **2-Decyne**

The standard molar entropy of gaseous **2-decyne** was calculated based on the hydrogenation reaction:



The entropy change of the reaction ($\Delta_r S^\circ$) can be estimated. From this, the standard molar entropy of **2-decyne** ($S^\circ(\text{2-decyne})$) can be calculated using the following equation:

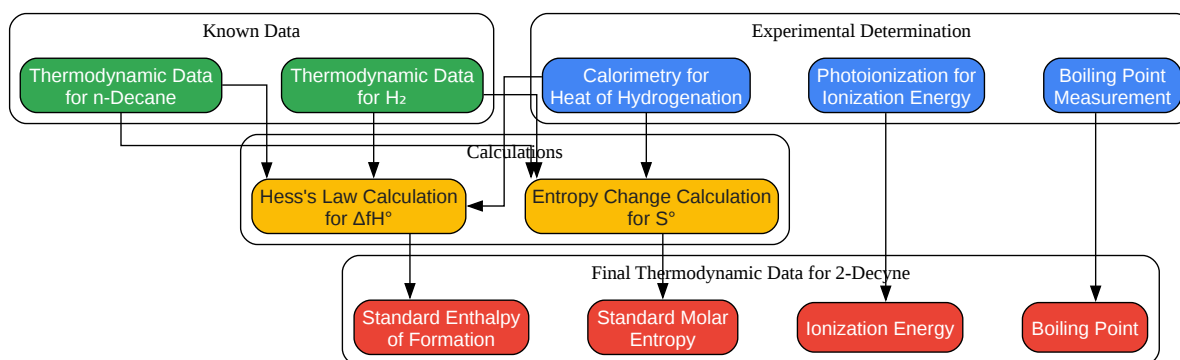
$$\Delta_r S^\circ = S^\circ(\text{n-decane}) - [S^\circ(\text{2-decyne}) + 2 * S^\circ(\text{H}_2)]$$

Given the standard molar entropies for n-decane (426.8 J/mol·K) and H₂ (130.684 J/mol·K) from the NIST WebBook, and assuming the entropy change for this gas-phase hydrogenation is similar to other alkynes, we can derive the value presented in Table 1.

Visualizations

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the logical workflow for the experimental determination and calculation of the thermodynamic properties of **2-decyne**.



[Click to download full resolution via product page](#)

Caption: Workflow for obtaining **2-decyne** thermodynamic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to calculate the heat of hydrogenation from a given compound? | Filo [askfilo.com]
- To cite this document: BenchChem. [Thermodynamic Profile of 2-Decyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165317#thermodynamic-data-for-2-decyne\]](https://www.benchchem.com/product/b165317#thermodynamic-data-for-2-decyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com